(2S)-2-(Naphthalen-1-yl)-2-phenyl-1,2-oxasilolane
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Overview
Description
(2S)-2-(Naphthalen-1-yl)-2-phenyl-1,2-oxasilolane is a unique organosilicon compound that features a naphthalene and phenyl group attached to an oxasilolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Naphthalen-1-yl)-2-phenyl-1,2-oxasilolane typically involves the reaction of naphthalene and phenyl-substituted silanes under specific conditions. One common method includes the use of alkali metal naphthalenides as reducing agents. These naphthalenides are prepared by reacting the respective alkali metal with naphthalene in solvents such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Naphthalen-1-yl)-2-phenyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using alkali metal naphthalenides or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxasilolane ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Alkali metal naphthalenides, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of substituted silanes.
Scientific Research Applications
(2S)-2-(Naphthalen-1-yl)-2-phenyl-1,2-oxasilolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-(Naphthalen-1-yl)-2-phenyl-1,2-oxasilolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis and as coupling agents.
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: Powerful ligands in Cu-catalyzed coupling reactions.
Uniqueness
(2S)-2-(Naphthalen-1-yl)-2-phenyl-1,2-oxasilolane is unique due to its specific combination of naphthalene and phenyl groups attached to an oxasilolane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and materials science.
Properties
CAS No. |
63319-71-1 |
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Molecular Formula |
C19H18OSi |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(2S)-2-naphthalen-1-yl-2-phenyloxasilolane |
InChI |
InChI=1S/C19H18OSi/c1-2-10-17(11-3-1)21(15-7-14-20-21)19-13-6-9-16-8-4-5-12-18(16)19/h1-6,8-13H,7,14-15H2/t21-/m0/s1 |
InChI Key |
KCKQCEOBZQQROI-NRFANRHFSA-N |
Isomeric SMILES |
C1CO[Si@@](C1)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CO[Si](C1)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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